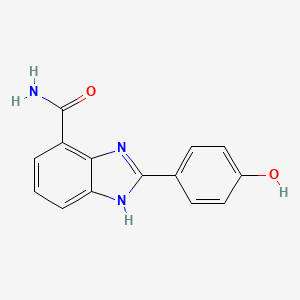

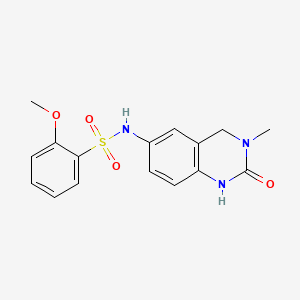

![molecular formula C23H22FN3O4S B612257 (7-(6-aminopyridin-3-yl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoro-2-methyl-4-(methylsulfonyl)phenyl)methanone CAS No. 1251156-08-7](/img/structure/B612257.png)

(7-(6-aminopyridin-3-yl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoro-2-methyl-4-(methylsulfonyl)phenyl)methanone

Übersicht

Beschreibung

mTORC1/mTORC2 Inhibitor XL388 is an orally bioavailable, ATP-competitive inhibitor of raptor-mammalian target of rapamycin (mTOR) complex 1 (mTOR complex 1; mTORC1; TOR complex 1; TORC1) and rictor-mTOR (mTOR complex 2; mTORC2; TOR complex 2; TORC2), with potential antineoplastic activity. Upon oral administration, mTORC1/mTORC2 inhibitor XL388 targets, selectively binds to and inhibits both mTORC1 and mTORC2, which may result in apoptosis and a decrease in proliferation in mTORC1/2-expressing tumor cells. mTOR is a serine/threonine kinase that is upregulated in some tumors; it plays an important role in the PI3K/Akt/mTOR signaling pathway which is often deregulated in cancer cells.

Wissenschaftliche Forschungsanwendungen

Process Development and Synthesis

- Process Development and Scale-Up : This compound is part of a group of kinase inhibitors. In a study, the scalable synthesis process for a related compound with a benzoxazepine core was developed, which included preparation of distinct fragments like the tetrahydrobenzo[f][1,4]oxazepine core, the aminopyridyl fragment, and the substituted (methylsulfonyl)benzoyl fragment (Naganathan et al., 2015).

Chemical Synthesis and Structural Analysis

- Catalyst- and Solvent-Free Synthesis : A study demonstrated an efficient approach for the regioselective synthesis of a compound from the N-acylation of a related compound, highlighting the catalyst- and solvent-free conditions used in the process (Moreno-Fuquen et al., 2019).

- Synthesis of Derivatives : Research on the synthesis of various derivatives, including benzoxazepine derivatives, provides insights into the chemical versatility and potential applications of compounds in this class (Adnan et al., 2014).

Biological Activity and Applications

- Antitumor Activity : A study on the synthesis and identification of compounds from 2-Aminobenzimidazole, including oxazepine derivatives, may offer insights into potential antitumor applications of related compounds (Cohen et al., 1998).

- Antimicrobial and Antitumor Activities : Various studies have explored the antimicrobial and antitumor activities of compounds with structural similarities, suggesting potential research avenues for the compound (Tang et al., 2018), (Jilloju et al., 2021).

Wirkmechanismus

Target of Action

XL388 is a potent and selective inhibitor of both subtypes of the mechanistic target of rapamycin (mTOR), mTORC1 and mTORC2 . mTOR is a key protein kinase that regulates cell growth, proliferation, survival, autophagy, and angiogenesis .

Mode of Action

XL388 acts as an ATP-competitive inhibitor, blocking the phosphorylation of Akt and S6K1, thereby inhibiting the activation of Akt-mTORC1/2 . This results in a decrease in cell survival, proliferation, migration, invasion, and cell cycle progression .

Biochemical Pathways

The primary biochemical pathway affected by XL388 is the PI3K/AKT/mTOR pathway . This pathway is often overactivated in various types of cancer due to mutations such as epidermal growth factor receptor (EGFR) amplification and PTEN depletion . By inhibiting mTORC1 and mTORC2, XL388 disrupts this pathway, leading to decreased cell proliferation and survival .

Pharmacokinetics

XL388 is orally bioavailable and displays good pharmacokinetics in multiple species with moderate bioavailability . The mean plasma protein binding of XL388 in human, monkey, dog, rat, and mouse plasma is evaluated at 5 μM and is determined to be 86%, 90%, 89%, 85%, and 84%, respectively .

Result of Action

XL388 has been shown to inhibit the survival and proliferation of various cancer cell lines, including renal cell carcinoma and glioma cells . It induces significant apoptosis activation in these cells . In vivo, oral administration of XL388 has been shown to inhibit tumor growth in xenograft models .

Action Environment

The efficacy of XL388 can be influenced by various environmental factors. For instance, the presence of other chemotherapeutics can enhance the cytotoxicity of XL388 . Additionally, the activation of the MEK-ERK pathway might be a key resistance factor of XL388, and pharmacological or shRNA-mediated inhibition of the MEK-ERK pathway can sensitize XL388-induced cytotoxicity in RCC cells .

Eigenschaften

IUPAC Name |

[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-(3-fluoro-2-methyl-4-methylsulfonylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O4S/c1-14-18(5-7-20(22(14)24)32(2,29)30)23(28)27-9-10-31-19-6-3-15(11-17(19)13-27)16-4-8-21(25)26-12-16/h3-8,11-12H,9-10,13H2,1-2H3,(H2,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFBAYSBVQBKFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)S(=O)(=O)C)C(=O)N2CCOC3=C(C2)C=C(C=C3)C4=CN=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901336669 | |

| Record name | XL-388 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251156-08-7 | |

| Record name | XL-388 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1251156087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XL-388 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XL-388 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7I5G3Z7XR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

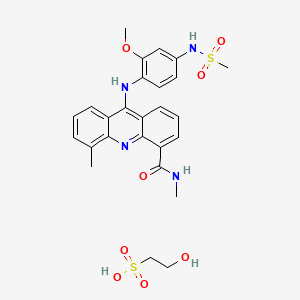

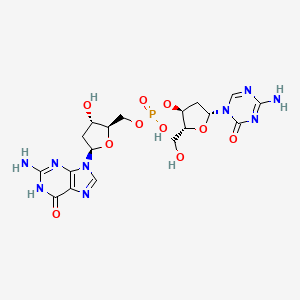

![17-Methoxy-5,7-dioxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,19.020,24]tetracosa-1(24),3,8,11,13,15,17,19-octaen-18-ol;chloride](/img/structure/B612180.png)

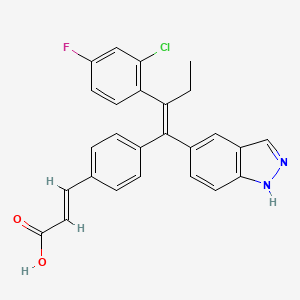

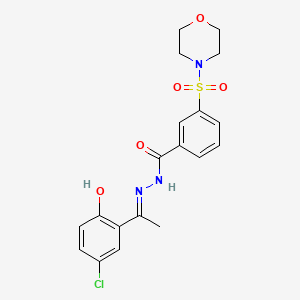

![4-O-(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 1-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate](/img/structure/B612184.png)

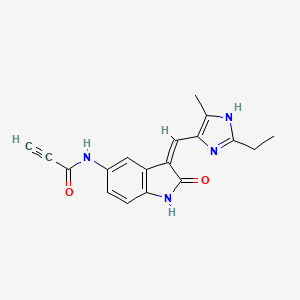

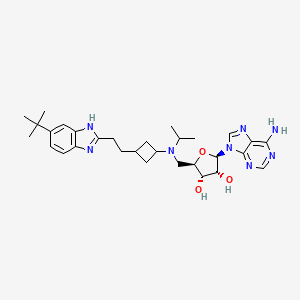

![1-(4-(2-(4-(1-(3-(Trifluoromethyl)-7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)piperazin-1-yl)ethanone](/img/structure/B612185.png)

![3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea](/img/structure/B612190.png)

![ethyl 9-[3-(1H-benzimidazol-2-yloxy)phenyl]-8-oxo-2,4,5,6,7,9-hexahydropyrrolo[3,4-b]quinoline-3-carboxylate](/img/structure/B612195.png)

![(R,Z)-5-((2-(3-aminopiperidin-1-yl)-[1,1'-biphenyl]-3-yl)methylene)thiazolidine-2,4-dione](/img/structure/B612199.png)